molecular formula C20H21F3N4O2 B2998725 4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2097929-00-3

4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2998725
CAS No.: 2097929-00-3
M. Wt: 406.409
InChI Key: CQUMYVTXHAQNTR-UHFFFAOYSA-N
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Description

This compound (CAS 2097898-58-1) features a pyrimidine core substituted with a methyl group at position 2 and a trifluoromethyl group at position 4. The piperazine moiety at position 4 is further functionalized with a 3,4-dihydro-2H-1-benzopyran-2-carbonyl group. Its molecular formula is C₂₀H₂₁F₃N₄O₂, with a molecular weight of 406.4 g/mol . The trifluoromethyl group contributes to metabolic stability and electronic effects, while the piperazine linker may facilitate interactions with biological targets such as GPCRs or kinases.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2/c1-13-24-17(20(21,22)23)12-18(25-13)26-8-10-27(11-9-26)19(28)16-7-6-14-4-2-3-5-15(14)29-16/h2-5,12,16H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUMYVTXHAQNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCC4=CC=CC=C4O3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a pyrimidine core with a trifluoromethyl group and a piperazine moiety linked to a benzopyran derivative. The presence of these functional groups is critical for its biological activity.

Molecular Formula: C15H18F3N3O2
Molecular Weight: 321.32 g/mol
IUPAC Name: this compound

Antioxidant Activity

Research indicates that compounds with benzopyran structures often exhibit significant antioxidant properties. The 3,4-dihydro-2H-1-benzopyran moiety is known for its ability to scavenge free radicals, which may contribute to the overall antioxidant capacity of the compound .

Enzyme Inhibition

Studies have demonstrated that similar compounds can act as inhibitors of various enzymes, including:

  • Monoamine oxidase (MAO) : Compounds structurally related to benzopyrans have shown inhibitory effects on MAO, which is crucial for regulating neurotransmitter levels in the brain .
  • Acetylcholinesterase (AChE) : The inhibition of AChE is significant for potential applications in treating neurodegenerative diseases like Alzheimer’s .

The specific compound under study has shown promising results in preliminary assays aimed at evaluating its inhibitory effects on these enzymes.

Study 1: Inhibition of MAO-B

A study conducted on a series of halogenated coumarin-chalcone derivatives revealed that certain modifications led to potent inhibition of MAO-B with IC50 values as low as 0.51 μM. This suggests that similar structural features in our compound may confer comparable inhibitory activity against MAO-B .

Study 2: Neuroprotective Effects

In vivo studies have indicated that compounds containing the benzopyran structure can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is attributed to their ability to modulate oxidative stress pathways and enhance cell survival .

Pharmacological Implications

The biological activities exhibited by This compound suggest potential therapeutic applications in:

  • Neurodegenerative diseases : Due to its enzyme inhibition properties.
  • Antioxidant therapies : For conditions associated with oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrimidine derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target Compound Potential Implications
Target : 4-[4-(3,4-Dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (2097898-58-1) C₂₀H₂₁F₃N₄O₂ 406.4 Benzopyran-carbonyl-piperazine, methyl, trifluoromethyl N/A High lipophilicity; potential CNS activity
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (861409-87-2) C₁₂H₁₅F₃N₅ 298.3 Cyclopropyl, piperazine, trifluoromethyl Cyclopropyl replaces benzopyran-carbonyl Reduced steric bulk; altered target specificity
4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (2097937-07-8) C₁₃H₁₅F₃N₆O₂S 376.3 Sulfonyl-imidazole, piperazine, trifluoromethyl Sulfonyl-imidazole replaces benzopyran-carbonyl Increased polarity; potential renal clearance challenges
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one (108855-18-1) C₂₄H₂₃FN₄O₂ 430.5 Benzisoxazole-piperidine, pyrido-pyrimidinone Benzisoxazole and pyrido-pyrimidinone replace benzopyran-pyrimidine Enhanced π-π stacking; possible kinase inhibition
N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine (Example 28 in ) C₂₈H₃₈F₃N₅O₃ 562.6 Cyclopentyl-piperazine, tetrahydro-pyran-4-amine Cyclopentyl and pyran-amine replace benzopyran Improved metabolic stability; bulky substituents may limit bioavailability
2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine (3884-60-4) C₁₈H₂₄N₄O₃ 344.4 Trimethoxybenzyl-piperazine Trimethoxybenzyl replaces benzopyran-carbonyl Electron-donating methoxy groups may enhance solubility but reduce membrane permeability

Key Research Findings and Trends

Role of Trifluoromethyl Groups : The trifluoromethyl substituent, common to the target compound (), 861409-87-2 (), and 2097937-07-8 (), enhances metabolic stability by resisting oxidative degradation. However, its electron-withdrawing nature may reduce basicity of the pyrimidine nitrogen, affecting hydrogen-bonding interactions .

Impact of Piperazine Linkers: Piperazine is a versatile scaffold for modulating solubility and target engagement.

Benzopyran vs. Heterocyclic Replacements : The benzopyran moiety in the target compound () confers greater lipophilicity compared to sulfonyl-imidazole () or trimethoxybenzyl () analogs. This may enhance CNS penetration but increase plasma protein binding.

Synthetic Feasibility : Compounds with simpler substituents (e.g., 861409-87-2 ()) may offer easier synthesis routes, whereas the target compound’s benzopyran component requires multi-step coupling (e.g., Example 28 in ).

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer: The synthesis involves sequential functionalization of the pyrimidine core. Key steps include:

  • Piperazine coupling : React 3,4-dihydro-2H-1-benzopyran-2-carbonyl chloride with piperazine under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the amide linkage .
  • Pyrimidine functionalization : Introduce the trifluoromethyl group via nucleophilic substitution using CuI/KF catalysis, as trifluoromethylation is critical for metabolic stability .
  • Purification : Use silica gel chromatography followed by recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor intermediates via LC-MS ().

Q. How should researchers characterize the compound’s structural integrity and purity?

Answer:

  • NMR spectroscopy : Confirm regioselectivity of substitutions (e.g., 19F^{19}\text{F} NMR for trifluoromethyl group at ~-60 ppm) .
  • HPLC : Assess purity using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) with UV detection at 254 nm .
  • Elemental analysis : Validate empirical formula (e.g., C21_{21}H22_{22}F3_3N5_5O2_2) with ≤0.3% deviation .

Q. What in vitro assays are suitable for initial pharmacological profiling?

Answer:

  • Enzyme inhibition : Screen against kinases or GPCRs using fluorescence polarization (FP) assays (e.g., ADP-Glo™ for ATP-binding targets) .
  • Cytotoxicity : Test in HEK-293 or HepG2 cells via MTT assay (IC50_{50} determination) .
  • Solubility : Use shake-flask method in PBS (pH 7.4) with UV quantification .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide target identification?

Answer:

  • Docking : Use AutoDock Vina to model interactions with the ATP-binding pocket of PI3Kγ (PDB: 3L54). Prioritize residues forming H-bonds with the benzopyran-carbonyl group .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the piperazine–receptor interaction. Calculate binding free energy via MM-PBSA .
  • Contradiction resolution : If experimental IC50_{50} conflicts with docking scores, validate protonation states (e.g., piperazine at physiological pH) using MarvinSketch .

Q. What strategies mitigate metabolic instability of the trifluoromethylpyrimidine moiety?

Answer:

  • Isotope labeling : Synthesize 14C^{14}\text{C}-trifluoromethyl analogs to track hepatic metabolism (e.g., CYP3A4-mediated oxidation) .
  • Prodrug design : Introduce esterase-labile groups (e.g., acetyloxymethyl) at the 4-hydroxy position of the benzopyran ring .
  • Metabolite profiling : Use HR-MS/MS to identify oxidative metabolites in rat liver microsomes .

Q. How should researchers resolve discrepancies in SAR studies for piperazine derivatives?

Answer:

  • Data normalization : Account for batch variability in cellular assays by referencing to internal controls (e.g., staurosporine for cytotoxicity) .
  • Orthogonal assays : Confirm PI3K inhibition via Western blot (p-Akt reduction) if FP assays show weak correlation .
  • Crystallography : Co-crystallize the compound with PI3Kγ to resolve ambiguities in binding mode vs. docking predictions .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyMethodReference
LogPShake-flask (octanol/water)
pKaPotentiometric titration
Thermal stabilityTGA (10°C/min, N2_2 atmosphere)

Q. Table 2. Common Contaminants in Synthesis

ContaminantSourceRemoval Method
Des-trifluoromethyl analogIncomplete substitutionSilica chromatography (EtOAc/hexane)
Piperazine dimerExcess coupling reagentRecrystallization (MeOH)

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